molecular formula C21H18BrNO3S2 B376282 ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 296890-39-6

ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B376282
CAS No.: 296890-39-6
M. Wt: 476.4g/mol
InChI Key: BPNJTSBCCFLPKQ-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a bromophenyl group, and a phenylsulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.

    Attachment of the Phenylsulfanylacetyl Group: This step involves the reaction of the thiophene derivative with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate
  • Ethyl 4-(4-fluorophenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate
  • Ethyl 4-(4-methylphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate

Uniqueness

ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

296890-39-6

Molecular Formula

C21H18BrNO3S2

Molecular Weight

476.4g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H18BrNO3S2/c1-2-26-21(25)19-17(14-8-10-15(22)11-9-14)12-28-20(19)23-18(24)13-27-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,24)

InChI Key

BPNJTSBCCFLPKQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CSC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CSC3=CC=CC=C3

Origin of Product

United States

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